7-Chloro-6-hydroxy-3',4-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Description
Contextualizing 6-O-Demethyl Griseofulvin (B1672149) within the Griseofulvin Chemical Family
Griseofulvin is an antifungal antibiotic naturally produced by several species of the fungus Penicillium, including P. griseofulvum. tandfonline.comdtu.dk It has been used for decades to treat dermatophyte infections of the skin, hair, and nails. drugbank.comiarc.fr The core chemical structure of griseofulvin features a spiro benzofuran (B130515) and cyclohexene (B86901) ring system. ontosight.ai
The griseofulvin chemical family consists of the parent compound and numerous analogs created through chemical modification. tandfonline.comresearchgate.net These modifications are a cornerstone of medicinal chemistry research, aimed at elucidating structure-activity relationships and potentially improving the compound's properties. tandfonline.commicrobiologyresearch.org 6-O-Demethyl Griseofulvin is a prominent member of this family, distinguished by the removal of a methyl group at the 6-O position of the aromatic ring, a process known as demethylation. ontosight.airesearchgate.net This structural change makes it a key subject in studies comparing the biological activity and chemical properties of derivatives to the original griseofulvin molecule. ontosight.ai Research has explored modifications at various other positions on the griseofulvin scaffold, leading to a wide array of analogs with different biological profiles. tandfonline.comresearchgate.net
| Property | Value | Source |
|---|---|---|
| CAS Number | 20168-88-1 | caymanchem.com |
| Molecular Formula | C16H15ClO6 | caymanchem.com |
| Molecular Weight | 338.7 g/mol | caymanchem.com |
| IUPAC Name | (1'S,6'R)-7-chloro-6-hydroxy-2',4-dimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexene]-3,4'-dione | ontosight.ai |
| Synonyms | 6-Demethylgriseofulvin, 6-Desmethylgriseofulvin | caymanchem.comsimsonpharma.com |
Significance as a Fungal Metabolite and Synthetic Analog in Research
6-O-Demethyl Griseofulvin holds dual significance in research: it is both a naturally occurring metabolite and a synthetically produced analog.
As a metabolite, 6-O-Demethyl Griseofulvin is one of the primary products of the breakdown of griseofulvin in the body, a process that occurs mainly in the liver through oxidative demethylation. caymanchem.comekb.eg It has been identified in biological fluids following the administration of griseofulvin. iarc.frglpbio.com For instance, studies in rats identified both 4- and 6-desmethyl derivatives of griseofulvin as major metabolites, while in rabbits, 6-desmethylgriseofulvin was the predominant metabolite found in urine. iarc.fr The identification of such metabolites is crucial for pharmacokinetic studies.
As a synthetic analog, 6-O-Demethyl Griseofulvin is intentionally created for research purposes. ontosight.ai The synthesis often involves the chemical demethylation of the parent griseofulvin molecule. ontosight.ai Researchers synthesize this and other analogs to investigate how specific structural changes affect biological activity. tandfonline.comnih.gov This field of study, known as Structure-Activity Relationship (SAR), is fundamental to drug discovery. By comparing the antifungal or other biological activities of various analogs, scientists can identify which parts of the molecule are essential for its function. researchgate.netmicrobiologyresearch.org Research into griseofulvin derivatives has expanded beyond antifungal effects to explore potential antiproliferative activity in cancer cells and antibacterial properties. nih.govresearchgate.netresearchgate.net The synthesis and evaluation of analogs like 2'-benzyloxy griseofulvin and 2'-benzylamine analogue have been driven by the search for compounds with improved potency, solubility, and metabolic stability. nih.gov
| Griseofulvin Analog | Modification | Reported Research Finding | Source |
|---|---|---|---|
| 2'-benzyloxy griseofulvin | Modification at the 2' position | Identified as a more potent analog with low micromolar anticancer potency in vitro. | nih.govresearchgate.net |
| 2'-benzylamine analogue | Modification at the 2' position | Showed low micromolar in vitro anticancer potency and a 200-fold increase in PBS solubility over the 2'-benzyloxy analog. | nih.gov |
| (±)-6'-demethyl analog | Removal of the 6'-methyl group | Synthesized to determine the influence of the 6'-methyl group on fungicidal activity. | tandfonline.com |
| Oxime derivatives | Conversion of the C-ring ketone into polar oximes | Considered a promising strategy for improving solubility and metabolic stability. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-6-hydroxy-3',4-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-10(21-2)6-9(19)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNGDIBHUPXIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942222 | |
| Record name | 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20168-89-2, 20168-88-1 | |
| Record name | 7-Chloro-6-hydroxy-2′,4-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20168-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-hydroxy-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Demethylgriseofulvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic Pathways and Metabolic Formation of Griseofulvin and Its Demethylated Analogues
Griseofulvin (B1672149) Biosynthesis via Polyketide Synthase (PKS) Mechanisms
The foundation of the griseofulvin molecule is a heptaketide backbone, a seven-unit polyketide chain, constructed through the action of a Type I polyketide synthase (PKS). mdpi.comresearchgate.net This initial phase is critical as it establishes the fundamental carbon skeleton that undergoes all subsequent modifications.
The biosynthetic process is initiated by the non-reducing polyketide synthase GsfA. nih.govf1000research.com The synthesis begins with one acetyl-CoA molecule serving as the starter unit and six malonyl-CoA molecules as extender units. mdpi.comnih.govresearchgate.netresearchgate.net These precursor molecules are condensed in a sequential manner to build the 14-carbon poly-β-keto chain that will form the core of the griseofulvin structure. wikipedia.org
The key enzyme in the formation of the polyketide chain is GsfA, a large, multifunctional non-reducing polyketide synthase (NR-PKS). mdpi.comf1000research.comacs.org GsfA contains several functional domains, including a starter unit acyl-CoA transacylase (SAT), ketosynthase (KS), malonyl-CoA-ACP transacylase (AT), product template (PT), and an acyl carrier protein (ACP) domain. mdpi.comresearchgate.net This enzyme iteratively catalyzes the condensation of the malonyl-CoA units onto the growing acetyl-CoA starter, resulting in the formation of the heptaketide backbone. mdpi.comnih.gov The deletion of the gsfA gene has been shown to completely disrupt the production of griseofulvin, confirming its essential role in the pathway. mdpi.comnih.govnih.gov
Once the linear heptaketide chain is assembled, it undergoes cyclization and aromatization to form the initial benzophenone (B1666685) intermediate. mdpi.comwikipedia.org The product template (PT) domain of the GsfA enzyme is thought to mediate the intramolecular aldol (B89426) and Claisen-type condensations that lead to the cyclization of the aromatic rings. mdpi.comresearchgate.netwikipedia.org This process results in the formation of the benzophenone scaffold, which is the first stable intermediate in the pathway and the substrate for subsequent tailoring enzymes. mdpi.comnih.gov
Enzymatic Modifications in the Griseofulvin Biosynthetic Pathway
Following the formation of the benzophenone core, a series of enzymatic modifications, including methylation and halogenation, are required to produce the final griseofulvin molecule. These steps are carried out by specific tailoring enzymes encoded within the gsf gene cluster.
Three distinct O-methylation steps are crucial for the biosynthesis of griseofulvin, each catalyzed by a specific S-adenosyl methionine (SAM)-dependent methyltransferase. wikipedia.org
GsfB and GsfC: The initial benzophenone intermediate is methylated on its phenol (B47542) groups by the O-methyltransferases GsfB and GsfC. mdpi.comnih.govnih.govresearchgate.net This double methylation yields the intermediate known as griseophenone (B13407120) C. mdpi.comresearchgate.net
GsfD: A final methylation step occurs later in the pathway. After the formation of the grisan core, the methyltransferase GsfD catalyzes the methylation of the 5-OH group to produce dehydrogriseofulvin, which is then reduced to yield griseofulvin. mdpi.comresearchgate.netresearchgate.net
The formation of 6-O-Demethyl Griseofulvin is the result of the absence of the methyl group at the 6-position, indicating a metabolic demethylation of the parent griseofulvin molecule. mdpi.comcaymanchem.com
Table 1: Key Enzymes in the Griseofulvin Biosynthetic Pathway
| Enzyme Name | Gene | Enzyme Type | Function |
| GsfA | gsfA | Non-Reducing Polyketide Synthase (NR-PKS) | Forms the heptaketide backbone from acetyl-CoA and malonyl-CoA. mdpi.comnih.gov |
| GsfB | gsfB | O-Methyltransferase | Methylates the benzophenone intermediate to form griseophenone C. mdpi.comresearchgate.net |
| GsfC | gsfC | O-Methyltransferase | Methylates the benzophenone intermediate to form griseophenone C. mdpi.comresearchgate.net |
| GsfD | gsfD | O-Methyltransferase | Catalyzes the final methylation at the 5-OH position to form dehydrogriseofulvin. mdpi.comresearchgate.net |
| GsfI | gsfI | Flavin-Dependent Halogenase | Chlorinates griseophenone C to form griseophenone B. mdpi.comnih.govresearchgate.net |
A critical step in the pathway is the chlorination of the griseophenone C intermediate. mdpi.com This reaction is catalyzed by the flavin-dependent halogenase GsfI, which converts griseophenone C into griseophenone B. mdpi.comnih.govresearchgate.net This halogenation is a defining feature of the griseofulvin molecule. researchgate.net Similar to GsfA, the deletion of the gsfI gene halts the production of griseofulvin, leading to the accumulation of dechlorogriseofulvin, which underscores the enzyme's essential function. nih.govnih.govf1000research.com
Table 2: Major Intermediates in Griseofulvin Biosynthesis
| Intermediate | Description |
| Benzophenone Intermediate | The initial cyclized and aromatized product formed by GsfA. mdpi.com |
| Griseophenone C | The product formed after the methylation of the benzophenone intermediate by GsfB and GsfC. mdpi.comresearchgate.net |
| Griseophenone B | The chlorinated product formed from griseophenone C by the action of GsfI. mdpi.comresearchgate.net |
| Grisan Core | The characteristic spirocyclic structure formed from griseophenone B via oxidative coupling. mdpi.comresearchgate.net |
| Dehydrogriseofulvin | The intermediate formed after the final methylation of the grisan core by GsfD. wikipedia.org |
| Griseofulvin | The final product, formed by the reduction of dehydrogriseofulvin. researchgate.netwikipedia.org |
| 6-O-Demethyl Griseofulvin | A metabolite of griseofulvin. mdpi.comscbt.com |
Spirocycle Formation by Cytochrome P450 (GsfF)
The characteristic spirocyclic core of griseofulvin is assembled through a crucial oxidative cyclization step catalyzed by a cytochrome P450 enzyme, designated GsfF. nih.gov This enzyme is a key component of the griseofulvin biosynthetic gene cluster. The formation of the oxa-spiro structure occurs through the oxidative coupling of the two aromatic rings in the precursor molecule, griseophenone B. nih.govnih.gov
The mechanism of this transformation involves a double phenolic O-H abstraction. nih.gov Computational studies, supported by experimental data, have indicated that GsfF preferentially catalyzes two sequential phenolic O-H abstractions rather than an epoxidation pathway to form an arene oxide intermediate. nih.gov This process leads to the formation of desmethyl-dehydro griseofulvin A, which contains the grisan scaffold. nih.gov Subsequent enzymatic steps, including methylation and stereoselective reduction, then convert this intermediate into the final griseofulvin molecule. nih.gov The action of GsfF is a pivotal step in generating the structural complexity of griseofulvin. nih.gov
Origin of 6-O-Demethyl Griseofulvin
Post-Biosynthetic Demethylation of Griseofulvin
6-O-Demethyl griseofulvin, also known as 6-desmethylgriseofulvin (6-DMG), is not a direct product of the primary biosynthetic pathway of griseofulvin. Instead, it arises from the post-biosynthetic modification of the parent griseofulvin molecule. This process is a metabolic conversion that occurs after griseofulvin has been synthesized and administered. The primary mechanism for the formation of 6-O-demethyl griseofulvin is enzymatic demethylation.
Role of Hepatic Microsomal Enzyme Systems in Demethylation
The demethylation of griseofulvin to 6-O-demethyl griseofulvin is primarily carried out by hepatic microsomal enzyme systems. mdpi.com These enzyme systems, located in the endoplasmic reticulum of liver cells, are responsible for the metabolism of a wide variety of xenobiotics, including drugs. The cytochrome P450 superfamily of enzymes plays a central role in these transformations. nih.gov Griseofulvin itself has been shown to induce cytochrome P450-mediated production of N-methyl protoporphyrin IX. nih.gov
Studies using rat liver microsomes have demonstrated the conversion of griseofulvin into its demethylated metabolites, 6-desmethylgriseofulvin and 4-desmethylgriseofulvin. nih.gov This indicates that the liver is the principal site for the demethylation of griseofulvin. The process involves an oxidative demethylation reaction, a common metabolic pathway catalyzed by cytochrome P450 enzymes. mdpi.com
Identification as a Primary Metabolite of Griseofulvin
6-O-Demethyl griseofulvin has been identified as a primary and major metabolite of griseofulvin. nih.govmdpi.com Metabolic studies in rats, utilizing liver microsomes, isolated perfused livers, and bile duct cannulated models, have consistently shown that 6-desmethylgriseofulvin and 4-desmethylgriseofulvin are the main metabolic products. nih.gov
The following table summarizes the formation of these metabolites in different experimental systems:
| Experimental System | Ratio of Total 4-desmethylgriseofulvin to 6-desmethylgriseofulvin |
| Liver Microsomes | 1.20 |
| Isolated Perfused Livers | 0.89 |
| Rats with Bile Duct Cannulas | 1.01 |
Data from a study on the metabolism of 14C-griseofulvin in rats. nih.gov
In vivo studies have further confirmed the significance of 6-O-demethyl griseofulvin as a major metabolite. Following administration, griseofulvin is metabolized, and its metabolites, including 6-desmethylgriseofulvin, are excreted in the urine and feces. mdpi.com The identification of 6-O-demethyl griseofulvin as a principal metabolic product is crucial for understanding the pharmacokinetic profile of the parent drug.
Synthetic Methodologies and Analog Development for 6 O Demethyl Griseofulvin
Total Synthesis Strategies for Griseofulvin (B1672149) and its Analogs
The total synthesis of griseofulvin has been a subject of extensive research, with several distinct strategies emerging as powerful tools for the construction of its unique framework. These approaches often focus on the stereoselective formation of the spirocyclic center and the correct installation of the functional groups present in the natural product.
Diels-Alder Cycloaddition Approaches
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been effectively utilized in the synthesis of griseofulvin. A notable example is the strategy developed by Danishefsky and coworkers, which employs a highly oxygenated diene, specifically a 1,1-disubstituted diene, in a cycloaddition reaction with an electrophilic dienophile. tandfonline.com This approach allows for the construction of the cyclohexenone ring of the griseofulvin core. The retrosynthetic analysis guided by this strategy involves a two-bond disconnection of the cyclohexenone ring, identifying a butadiene and a dienophile as key precursors. libretexts.org
In a practical application of this strategy, various griseofulvin analogs have been synthesized. For instance, the Diels-Alder cycloaddition of alkylidene ketones with modified 1,3-butadienes has been employed to produce analogs such as the (+/-)-6-demethyl analog. nih.gov This method has proven versatile for accessing a range of analogs for biological evaluation. nih.gov The reactivity of the diene is enhanced by its electron-rich nature, allowing it to react efficiently with electrophilic alkenes. wikipedia.org
Double Michael Addition Reactions
The double Michael addition has emerged as another effective strategy for the construction of the spirocyclic core of griseofulvin. This reaction involves the conjugate addition of a nucleophile to two Michael acceptors, leading to the formation of a six-membered ring. In the context of griseofulvin synthesis, this approach typically involves the reaction of a β-keto ester with an α,β-unsaturated ketone.
Dieckmann Cyclization Methods
The Dieckmann cyclization, an intramolecular condensation of a diester to form a β-keto ester, is a classical and reliable method for the formation of five- and six-membered rings. wikipedia.orgorganic-chemistry.org This reaction has been a cornerstone in several total syntheses of griseofulvin. Typically, a suitably substituted diester precursor is treated with a base to induce cyclization and form the cyclohexanedione ring of the griseofulvin molecule.
The success of the Dieckmann cyclization is dependent on the ability to synthesize the required diester precursor. This often involves a multi-step sequence to assemble the carbon framework with the necessary functional groups. Once the cyclization is achieved, further transformations are required to complete the synthesis of griseofulvin, including the introduction of the spirocyclic center and the modification of functional groups.
Oxidative Cyclization Pathways
Biomimetic approaches to the synthesis of griseofulvin have explored oxidative cyclization reactions that are believed to mimic the biosynthetic pathway of the natural product. A key step in the biosynthesis of griseofulvin is the oxidative cyclization of a benzophenone (B1666685) precursor, griseophenone (B13407120) A, to form the spirocyclic dienone, dehydrogriseofulvin. google.com
In the laboratory, this transformation can be mimicked using oxidizing agents such as ferricyanide. This oxidative coupling of griseophenone A provides a direct route to the core spirocyclic structure of griseofulvin. This biomimetic strategy offers an elegant and potentially efficient route to the natural product and its analogs, highlighting the power of emulating nature's synthetic strategies in the laboratory.
Directed Synthesis of 6-O-Demethyl Griseofulvin Analogs
The synthesis of specific analogs of griseofulvin, such as those demethylated at the 6-position of the aromatic ring or the 6'-position of the cyclohexene (B86901) ring, is crucial for understanding the impact of these functional groups on biological activity.
Preparation of 6'-Demethylated Analogs for Structure-Activity Studies
To investigate the role of the 6'-methyl group on the biological activity of griseofulvin, various 6'-demethylated analogs have been synthesized. These synthetic efforts aim to elucidate the structure-activity relationship and potentially develop new antifungal agents with improved properties. tandfonline.com
One approach to the synthesis of 6'-demethylated analogs involves the use of the Diels-Alder reaction, where a dienophile lacking the 6'-methyl group is reacted with a suitable diene. tandfonline.com The resulting cycloadduct can then be further elaborated to afford the desired 6'-demethyl griseofulvin analog. The biological evaluation of these analogs has provided valuable insights into the structural requirements for antifungal activity.
| Compound | R1 | R2 | R3 | R4 | Antifungal Activity |
| Griseofulvin | OMe | Me | Cl | OMe | ++++ |
| (+/-)-6-Demethyl analog | OMe | H | Cl | OMe | ++ |
| 2-Demethoxy-6-demethyldihydro analog | H | H | Cl | OMe | - |
| (+/-)-Dechloro-6-ethyl analog | OMe | Et | H | OMe | + |
Activity is represented on a scale from - (inactive) to ++++ (strongly active). tandfonline.com
The synthesis and biological evaluation of these and other analogs have demonstrated that modifications to the 6'-position can significantly impact the antifungal potency of the molecule, underscoring the importance of this position in the interaction with its biological target. tandfonline.com
Chemical Modifications at C-6 and Other Positions
The chemical synthesis of 6-O-Demethyl Griseofulvin and its analogs has been a subject of scientific inquiry, primarily aimed at understanding structure-activity relationships. One of the key approaches to obtaining 6-O-Demethyl Griseofulvin is through the total synthesis of a racemic version of the 6-demethyl analog. A notable synthetic route involves a Diels-Alder cycloaddition of alkylidene ketones with modified 1,3-butadienes. nih.gov This method allows for the construction of the core spirocyclic framework of the griseofulvin molecule, with the C-6 position being amenable to modification by selecting the appropriate starting materials.
While the primary focus is on the C-6 position, modifications at other positions of the griseofulvin scaffold have also been extensively explored to generate a diverse library of analogs. These modifications often aim to improve the physicochemical properties or biological activity of the parent compound. For instance, various derivatives have been synthesized by altering substituents at the C-4, C-5, C-2', C-3', and C-4' positions. nih.gov These synthetic efforts have provided valuable insights into the structural requirements for the biological activity of griseofulvin and its derivatives.
A general strategy for the chemical synthesis of griseofulvin and its analogs, which can be adapted for 6-O-Demethyl Griseofulvin, involves the preparation of an appropriately substituted phenol (B47542) and a substituted benzoyl halide as starting materials. google.com The synthesis proceeds through several steps to construct the benzophenone intermediate, which then undergoes cyclization to form the characteristic spiro-grisan skeleton. google.com Selective demethylation at the C-6 position can be a challenging chemical transformation due to the presence of other methoxy (B1213986) groups in the molecule. Therefore, total synthesis starting from a precursor lacking the C-6 methyl group is often a more direct, albeit complex, approach.
Table 1: Synthetic Analogs of Griseofulvin with Modifications at Various Positions
| Compound Name | Modification(s) | Synthetic Method Highlight | Reference |
| (+/-)-6-Demethyl Griseofulvin | Demethylation at C-6 | Diels-Alder cycloaddition | nih.gov |
| 2-Demethoxy-6-demethyldihydro Griseofulvin | Demethylation at C-6 and demethoxylation at C-2 | Diels-Alder cycloaddition | nih.gov |
| (+/-)-Dechloro-6-ethyl Griseofulvin | Replacement of chloro group and ethylation at C-6 | Diels-Alder cycloaddition | nih.gov |
| 2'-Benzyloxy Griseofulvin | Benzyloxy group at C-2' | Not specified in abstract | researchgate.net |
| 4'-Oxime of 2'-Benzyloxy Griseofulvin | Oxime formation at C-4' of the 2'-benzyloxy analog | Not specified in abstract | researchgate.net |
Note: This table is generated based on the available information and may not be exhaustive.
Chemoenzymatic Synthesis Approaches Utilizing Fungal Gene Clusters
The biosynthesis of griseofulvin in fungi such as Penicillium griseofulvum is orchestrated by a dedicated biosynthetic gene cluster (BGC), commonly referred to as the gsf gene cluster. nih.gov This cluster encodes all the necessary enzymes for the assembly of the griseofulvin molecule from simple precursors. A deep understanding of the function of each enzyme within this cluster opens up possibilities for chemoenzymatic approaches to produce novel griseofulvin analogs, including 6-O-Demethyl Griseofulvin.
The biosynthesis of griseofulvin involves a series of enzymatic reactions, including the formation of a polyketide backbone, cyclization, chlorination, and several methylation steps. nih.gov The methylation of the griseofulvin precursor is carried out by specific O-methyltransferases encoded by the gsf gene cluster. nih.govwikipedia.org In particular, the enzymes GsfB and GsfC are responsible for the methylation of the benzophenone intermediate. nih.gov
A promising chemoenzymatic strategy for the production of 6-O-Demethyl Griseofulvin involves the targeted inactivation or "knockout" of the O-methyltransferase responsible for the methylation at the C-6 position. By disrupting the gene encoding this specific methyltransferase, the biosynthetic pathway would be redirected to produce the desired 6-O-demethylated analog. The remaining enzymatic machinery in the fungus would continue to assemble the rest of the molecule, resulting in the accumulation of 6-O-Demethyl Griseofulvin.
While the specific knockout of the C-6 methyltransferase for the sole purpose of producing 6-O-Demethyl Griseofulvin has not been explicitly detailed in the reviewed literature, the principle of using gene knockouts in the griseofulvin pathway to produce analogs has been established. This approach holds significant potential for the targeted and efficient synthesis of 6-O-Demethyl Griseofulvin and other novel derivatives that are difficult to access through traditional chemical synthesis.
Table 2: Key Enzymes in the Griseofulvin Biosynthetic Gene Cluster (gsf)
| Gene | Enzyme | Function in Griseofulvin Biosynthesis | Potential for 6-O-Demethyl Griseofulvin Synthesis |
| gsfA | Polyketide Synthase | Forms the polyketide backbone | Essential for the core structure |
| gsfB | O-Methyltransferase | Methylation of the benzophenone intermediate | Potential target for modification |
| gsfC | O-Methyltransferase | Methylation of the benzophenone intermediate | Prime target for knockout to achieve 6-O-demethylation |
| gsfI | Halogenase | Chlorination of the grisan ring | Not directly involved in methylation |
| gsfD | O-Methyltransferase | Methylation at the 5-OH position | Not the target for 6-O-demethylation |
| gsfE | Enoyl Reductase | Reduction of the enoyl group | Essential for the final structure |
| gsfF | Phenol Oxidative Coupling Enzyme | Formation of the grisan core | Essential for the core structure |
Note: The precise function of each methyltransferase in methylating specific positions is a subject of ongoing research.
Molecular Mechanism of Action and Cellular Targets
Interactions with Fungal Microtubules and Tubulin Proteins
There is a significant lack of specific data characterizing the interaction of 6-O-Demethyl Griseofulvin (B1672149) with fungal microtubules and their constituent tubulin proteins. While its structural similarity to griseofulvin might suggest a comparable mode of action, this remains speculative without direct experimental evidence.
Binding Site Characterization (e.g., Alpha and Beta Tubulin)
No specific studies identifying or characterizing the binding site of 6-O-Demethyl Griseofulvin on either alpha or beta tubulin subunits in fungal cells have been found.
Inhibition of Microtubule Polymerization and Dynamics
Direct evidence demonstrating the inhibitory effect of 6-O-Demethyl Griseofulvin on the polymerization and dynamics of fungal microtubules is not available in the reviewed literature.
Disruption of Mitotic Spindle Formation
Research specifically detailing the disruption of mitotic spindle formation in fungal cells as a direct result of exposure to 6-O-Demethyl Griseofulvin has not been identified.
Impact on Fungal Cell Mitosis and Cell Division
The specific impact of 6-O-Demethyl Griseofulvin on the processes of fungal cell mitosis and division remains largely uninvestigated.
Induction of Mitotic Arrest at Metaphase
There are no available studies that specifically report the induction of mitotic arrest at the metaphase stage in fungal cells by 6-O-Demethyl Griseofulvin.
Formation of Multinucleate Cells
The formation of multinucleate fungal cells, a known consequence of mitotic disruption by some antifungal agents, has not been specifically documented as an outcome of treatment with 6-O-Demethyl Griseofulvin.
Comparative Mechanistic Studies: 6-O-Demethyl Griseofulvin versus Griseofulvin
While extensive research has elucidated the molecular mechanism of the parent compound, griseofulvin, specific comparative studies detailing the mechanistic nuances of its metabolite, 6-O-demethyl griseofulvin, are not extensively available in current scientific literature. However, by examining the established action of griseofulvin and the structure-activity relationships of its various analogs, we can infer the likely mechanistic profile of 6-O-demethyl griseofulvin.
Griseofulvin is well-documented as a microtubule-targeting agent. nih.govchemicalbook.compatsnap.comdrugbank.com It disrupts the formation and function of the mitotic spindle, a cellular structure essential for chromosome segregation during cell division. chemicalbook.compatsnap.com This interference with microtubule dynamics ultimately leads to an arrest of the cell cycle in the G2/M phase and can induce apoptosis, or programmed cell death. nih.govnih.gov The primary cellular target of griseofulvin is tubulin, the protein subunit that polymerizes to form microtubules. chemicalbook.compatsnap.com
Differential Binding Affinities to Tubulin
Molecular docking studies have shown that griseofulvin and its derivatives exhibit favorable interactions and significant affinity for various human β-tubulin isotypes. nih.gov The binding energy of griseofulvin itself has been calculated to be in the range of -6.8 to -7.38 kcal/mol, which is comparable to that of other microtubule-targeting agents like taxol. nih.gov Certain synthetic derivatives of griseofulvin have demonstrated even more negative binding energies, suggesting a higher binding affinity. For instance, some derivatives have shown binding energies ranging from -7.29 to -10.3 kcal/mol. nih.gov
The demethylation at the 6-O position in 6-O-demethyl griseofulvin introduces a hydroxyl group, which could potentially alter the binding affinity for tubulin compared to the methoxy (B1213986) group in griseofulvin. This structural change could influence the hydrogen bonding and hydrophobic interactions within the tubulin binding pocket. Without direct experimental data, it is hypothesized that this change could either enhance or slightly diminish the binding affinity depending on the specific interactions within the binding site. A study on the synthesis of a (+/-)-6-demethyl analog of griseofulvin and its biological activity against fungi has been reported, but specific data on tubulin binding affinity was not provided. nih.gov
Variances in Antimitotic Potency
The antimitotic potency of griseofulvin derivatives is directly linked to their ability to disrupt microtubule function. Structure-activity relationship (SAR) studies on various griseofulvin analogs have shown that modifications at different positions on the molecule can significantly impact their biological activity. researchgate.netnih.gov For example, modifications at the 2'-position have led to analogs with a 25-fold increase in activity compared to griseofulvin. researchgate.netnih.gov
Computational Molecular Docking Studies
In the absence of direct experimental data for 6-O-demethyl griseofulvin, computational molecular docking studies serve as a valuable tool to predict its interaction with tubulin. Such studies for griseofulvin and its other derivatives have provided significant insights into their binding mechanisms. nih.govmdpi.com
Ligand-Protein Interaction Analysis with Tubulin
Molecular docking studies have revealed that griseofulvin binds to β-tubulin, with its binding site overlapping with that of taxol. nih.gov The interaction is stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov
For griseofulvin, key residues involved in hydrogen bonding can include Thr274, Gln276, and Gln279 in different β-tubulin isotypes. nih.gov The dominant interactions, however, are often hydrophobic. nih.gov
Prediction of Binding Modes and Key Residues
Computational models predict that griseofulvin and its derivatives adopt specific conformations within the tubulin binding pocket to maximize their interactions. nih.gov The binding mode is influenced by the specific isotype of β-tubulin. nih.gov
A predictive molecular docking study for 6-O-demethyl griseofulvin would be instrumental in understanding its preferred binding mode. It would be anticipated that the core structure of the molecule would orient itself similarly to griseofulvin, with the key difference arising from the interactions of the 6-hydroxyl group. This could lead to a slightly altered binding pose and engagement with a different set of key residues compared to the parent compound. Such a study would provide a theoretical basis for understanding any observed differences in biological activity and could guide the design of future experimental studies.
Advanced Analytical Techniques for Characterization and Research Applications
Chromatographic Separation and Quantification
Chromatographic techniques are fundamental in isolating 6-O-Demethyl Griseofulvin (B1672149) from complex biological matrices and quantifying its presence. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for these analyses, with Ultra-Performance Liquid Chromatography (UPLC) offering enhancements in speed and resolution. While less common, Gas Chromatography (GC) can be adapted for the analysis of volatile derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a sensitive and specific HPLC method is paramount for the accurate quantification of 6-O-Demethyl Griseofulvin. A specific and quantitative liquid-solid chromatographic method has been reported for its determination in human urine. nih.gov While detailed validation parameters for a method solely focused on 6-O-Demethyl Griseofulvin are not extensively published, the validation of HPLC methods for its parent compound, Griseofulvin, provides a strong framework for the necessary validation parameters. la-press.orgla-press.orgnih.gov
A typical HPLC method for the analysis of Griseofulvin and its metabolites, including 6-O-Demethyl Griseofulvin, often utilizes a reversed-phase C18 column. la-press.orgla-press.orgnih.gov The mobile phase is generally a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. la-press.orgla-press.orgnih.gov For instance, a mobile phase composed of a 20 mM aqueous solution of sodium dihydrogen phosphate (B84403) and acetonitrile (55:45, v/v, pH 3.5) has been used for the separation of Griseofulvin. la-press.orgla-press.orgnih.gov Detection is commonly performed using UV absorbance, typically around 290-300 nm, or with more sensitive fluorescence detection. la-press.orgla-press.orgnih.govmdpi.com
Method validation, following established guidelines, would include the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For Griseofulvin, excellent linearity has been demonstrated over various concentration ranges, with correlation coefficients (r²) typically exceeding 0.999. la-press.orgla-press.orgnih.gov Accuracy is assessed by determining the percentage of relative error, which should fall within acceptable limits, while precision is evaluated by the coefficient of variation, which should be low for both intra-day and inter-day analyses. la-press.orgla-press.orgnih.gov The sensitivity of the method is defined by the LOD and LOQ. For Griseofulvin, an LOD of 1 ng/mL and an LOQ of 10 ng/mL have been achieved in rat plasma. la-press.orgla-press.orgnih.gov
Table 1: Representative HPLC Method Parameters for Griseofulvin Analysis (Adaptable for 6-O-Demethyl Griseofulvin)
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 4.6 × 150 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., 20 mM sodium dihydrogen phosphate, pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~295 nm or Fluorescence (λex = 300 nm, λem = 418 nm) |
| Injection Volume | 20 µL |
Table 2: Illustrative HPLC Method Validation Data for Griseofulvin
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (Relative Error) | < 15% |
| Precision (CV) | < 10% |
| LOD | ~1 ng/mL |
| LOQ | ~10 ng/mL |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), allowing for higher mobile phase linear velocities, which translates to faster analysis times and improved resolution compared to conventional HPLC. UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for the analysis of complex mixtures, such as those encountered in metabolomic studies of fungal extracts or biological fluids containing Griseofulvin and its metabolites. frontiersin.orgpharmrxiv.de
The enhanced resolution of UPLC is particularly advantageous for separating structurally similar compounds, such as the various demethylated and hydroxylated metabolites of Griseofulvin. A UPLC system can achieve baseline separation of these metabolites in a significantly shorter run time than a standard HPLC system. For instance, a UPLC-MS method for Griseofulvin analysis employed a BEH C18 column (2.1 mm × 50 mm × 1.7 µm) with a gradient elution, achieving a run time of under 10 minutes. frontiersin.org
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, 6-O-Demethyl Griseofulvin, like its parent compound, is not inherently volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar functional groups (in this case, the hydroxyl group) into more volatile and thermally stable moieties.
A common derivatization technique for compounds containing hydroxyl groups is silylation, where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.netresearchgate.netnih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.net After derivatization, the resulting TMS ether of 6-O-Demethyl Griseofulvin would be amenable to GC-MS analysis.
The GC-MS analysis would provide both retention time data for quantification and a mass spectrum for structural confirmation. The separation would typically be performed on a capillary column, such as a HP-5MS, and the mass spectrometer would be operated in electron ionization (EI) mode. unina.it
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the definitive structural elucidation of 6-O-Demethyl Griseofulvin, providing detailed information about its molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each proton and carbon atom in the molecule.
Similarly, in the ¹³C NMR spectrum, the carbon at the 6-position would experience a significant upfield shift due to the replacement of the methoxy (B1213986) group with a hydroxyl group. The other carbon signals in the aromatic ring would also show some changes in their chemical shifts.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of 6-O-Demethyl Griseofulvin and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of 6-O-Demethyl Griseofulvin is C₁₆H₁₅ClO₆, which corresponds to a molecular weight of 338.74 g/mol . caymanchem.com
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. When coupled with a chromatographic separation technique such as UPLC, UPLC-HRMS allows for the confident identification of metabolites in complex mixtures. frontiersin.org
The fragmentation pattern of 6-O-Demethyl Griseofulvin in the mass spectrometer provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation of Griseofulvin, as a reference, would likely involve cleavages of the methoxy groups and fragmentation of the spirocyclic ring system. nist.gov For 6-O-Demethyl Griseofulvin, the loss of the hydroxyl group and other characteristic fragments would be expected. A detailed analysis of the fragmentation pattern can help to confirm the position of the demethylation.
UV-Visible Spectroscopy for Detection and Purity Assessment
UV-Visible spectroscopy serves as a fundamental analytical tool for the detection and purity assessment of 6-O-Demethyl Griseofulvin, primarily within the context of liquid chromatography systems. While detailed spectral data for the isolated metabolite is not extensively published, its structural similarity to the parent compound, Griseofulvin, allows for reliable detection using UV detectors.
Griseofulvin exhibits a characteristic maximum UV absorption (λmax) at approximately 291 to 295 nm. ijcrt.orgmdpi.comresearchgate.net This strong absorbance is exploited in High-Performance Liquid Chromatography (HPLC) methods, where a UV-Visible detector is set to this wavelength to monitor the eluent from the chromatography column. As 6-O-Demethyl Griseofulvin and other metabolites are separated from the parent compound, they pass through the detector's flow cell. Because the core chromophore structure is retained in its metabolites, 6-O-Demethyl Griseofulvin also absorbs UV light in this region, allowing for its detection and quantification. nih.gov
The purity of a sample of 6-O-Demethyl Griseofulvin can be assessed by analyzing the chromatographic peak. A single, symmetrical peak at the expected retention time on an HPLC system equipped with a photodiode array (PDA) detector is a strong indicator of purity. The PDA detector can scan a range of wavelengths simultaneously, providing a UV spectrum for the peak. This spectrum can be compared against a reference standard of 6-O-Demethyl Griseofulvin to confirm its identity and the absence of co-eluting impurities.
Techniques for Studying Biotransformation Products
The study of 6-O-Demethyl Griseofulvin as a product of biotransformation from its parent drug, Griseofulvin, relies on specialized analytical methods capable of distinguishing between and quantifying these closely related compounds within complex biological matrices.
Simultaneous Determination of Griseofulvin and its Demethylated Metabolites
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the simultaneous determination of Griseofulvin and its metabolites, including 6-O-Demethyl Griseofulvin (also referred to as 6-desmethylgriseofulvin). nih.govnih.gov Various methods have been developed to achieve baseline separation of these compounds in biological fluids like plasma and urine.
A common approach involves reversed-phase chromatography, typically utilizing a C18 column. The mobile phase is often a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like sodium dihydrogen phosphate or acetic acid. nih.gov The precise ratio and pH of the mobile phase are optimized to resolve the parent drug from its metabolites. For instance, one method successfully used a mobile phase of 45% acetonitrile in 0.1 M acetic acid to separate Griseofulvin, 6-O-Demethyl Griseofulvin, and other metabolites.
Detection is most commonly achieved using UV absorbance, typically set around 291 nm, which is a wavelength of maximum absorbance for Griseofulvin. nih.gov More sensitive methods may employ fluorescence detection, with an excitation wavelength of 300 nm and an emission wavelength of 418 nm, which can achieve a lower limit of quantification, essential for pharmacokinetic studies where metabolite concentrations may be low. nih.gov
Table 1: HPLC Methods for Simultaneous Analysis of Griseofulvin and 6-O-Demethyl Griseofulvin
| Technique | Column | Mobile Phase | Detection Method | Application |
|---|---|---|---|---|
| RP-HPLC | Reversed Phase C18 | 45% Acetonitrile in 0.1 M Acetic Acid | UV Absorbance | Quantitative determination in urine and plasma |
| RP-HPLC | C18 (4.6 × 150 mm, 3.5 μm) | Acetonitrile and 20 mM Sodium Dihydrogen Phosphate (45:55, v/v, pH 3.5) | Fluorescence (Ex: 300 nm, Em: 418 nm) | Pharmacokinetic studies in rat plasma |
Deuterium (B1214612) Labeling in Biosynthesis Studies
Isotopic labeling is a powerful technique for elucidating biosynthetic and metabolic pathways. Deuterium (²H) labeling, in particular, is used to trace the fate of a drug molecule as it is metabolized by an organism.
In the context of Griseofulvin, a deuterated version of the drug, such as Griseofulvin-d3, can be synthesized and administered. medchemexpress.com This "heavy" version of the drug is chemically identical to the unlabeled drug in its biological activity but is distinguishable by mass spectrometry. As the deuterated Griseofulvin is processed by metabolic enzymes, the deuterium atoms are retained on the molecular scaffold.
When the body produces metabolites like 6-O-Demethyl Griseofulvin, the resulting metabolite will also contain the deuterium label. By analyzing samples (e.g., plasma, urine) using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can specifically track the appearance and quantify the concentration of the deuterated 6-O-Demethyl Griseofulvin. This provides definitive proof that the metabolite is derived from the administered drug and allows for precise characterization of the biotransformation pathway, distinguishing it from any endogenous compounds. This technique is invaluable for studying drug metabolism kinetics and identifying the specific enzymes responsible for the demethylation process. Earlier studies on the biosynthesis of the Griseofulvin scaffold itself utilized carbon-13 (¹³C) labeled acetate (B1210297) to uncover how the core structure is assembled. nih.gov
In Vitro Biological Activities and Mechanistic Investigations
Antifungal Spectrum and Potency against Dermatophytes
Information regarding the direct antifungal activity of 6-O-Demethyl Griseofulvin (B1672149) against dermatophytes is not present in the current body of scientific literature. While the parent compound, Griseofulvin, has a known spectrum of activity against various species of Trichophyton, Microsporum, and Epidermophyton, similar data for its 6-O-demethylated metabolite is absent. drugbank.com
Minimum Inhibitory Concentration (MIC) Determinations
No published studies were found that have determined the Minimum Inhibitory Concentration (MIC) values of 6-O-Demethyl Griseofulvin against any dermatophyte species. Therefore, a data table of its potency cannot be constructed.
Activity against Multi-Drug Resistant Fungal Strains
There is no available research investigating the efficacy of 6-O-Demethyl Griseofulvin against multi-drug resistant strains of fungi.
Antimitotic Activity in Fungal Cell Lines
The antimitotic activity of Griseofulvin is a key aspect of its mechanism, which involves the disruption of the mitotic spindle by binding to tubulin. droracle.aipatsnap.com However, specific studies examining the antimitotic effects of its metabolite, 6-O-Demethyl Griseofulvin, on fungal cell lines have not been reported.
Cell Cycle Analysis of Fungal Cells
No research is available that has conducted cell cycle analysis on fungal cells following treatment with 6-O-Demethyl Griseofulvin. Such studies would be necessary to determine if it causes cell cycle arrest at specific phases, similar to its parent compound.
Microscopic Observation of Cellular Morphological Changes
There are no documented microscopic observations of specific cellular morphological changes in fungi that are induced by 6-O-Demethyl Griseofulvin.
Broader Biological Activities and Mechanistic Insights
Comprehensive searches of scientific databases did not yield specific studies detailing the broader in vitro biological activities of 6-O-Demethyl Griseofulvin for the subsections below. The majority of research has concentrated on the pharmacological actions of the parent drug, griseofulvin.
Inhibition of Centrosomal Clustering in Cellular Models
There is no available scientific literature that specifically investigates the ability of 6-O-Demethyl Griseofulvin to inhibit centrosomal clustering in cellular models. Research in this area has focused on griseofulvin, which has been identified as an inhibitor of this process, leading to multipolar spindles and subsequent cell death in tumor cells with supernumerary centrosomes. kit.edunih.gov Studies have explored the synthesis and structure-activity relationships of various griseofulvin analogues to enhance this anti-cancer activity, but the demethylated metabolite has not been a specific subject of these investigations. researchgate.net
Other Reported Activities (e.g., Anti-inflammatory, Antiviral) at a Mechanistic Level
While the parent compound, griseofulvin, has been reported to possess anti-inflammatory and potential antiviral properties, there is a lack of specific in vitro studies and mechanistic data for 6-O-Demethyl Griseofulvin in these areas. frontiersin.orgmdpi.com One study did investigate the interaction of griseofulvin and its metabolites, including 6-O-Demethyl Griseofulvin, with cytokeratin intermediate filaments (K8 and K18). This interaction is hypothesized to be a potential mechanism for the rare instances of liver injury associated with griseofulvin treatment. nih.gov However, this does not directly correspond to anti-inflammatory or antiviral activity.
Investigations into Resistance Mechanisms in Fungal Pathogens
The mechanisms of fungal resistance to griseofulvin have been studied, with intrinsic resistance attributed to the lack of an energy-dependent transport system for the drug into the fungal cell. reviberoammicol.com However, the role of the metabolite 6-O-Demethyl Griseofulvin in these resistance mechanisms has not been specifically investigated or reported in the available scientific literature.
Emerging Research Avenues and Future Perspectives
Discovery of Novel Biosynthetic Enzymes and Pathways
Understanding the biosynthesis of 6-O-Demethyl Griseofulvin (B1672149) is fundamental to harnessing its full potential. The biosynthetic pathway of its precursor, griseofulvin, has been extensively studied and is known to involve a multi-gene biosynthetic gene cluster (BGC). nih.gov This pathway begins with the synthesis of a heptaketide backbone by a non-reducing polyketide synthase (NR-PKS), followed by a series of enzymatic modifications including methylation, chlorination, and oxidative coupling to form the characteristic spirocyclic structure of griseofulvin. nih.govresearchgate.net
6-O-Demethyl Griseofulvin is primarily known as a major metabolite of griseofulvin, formed in the liver via oxidative demethylation mediated by the microsomal enzyme system. ekb.eg Specifically, cytochrome P450 enzymes are implicated in this biotransformation. hse.ie While this metabolic conversion in mammals is established, the precise enzymatic machinery within the producing fungi, such as Penicillium species, that may be responsible for the 6-O-demethylation is an active area of research. The identification and characterization of a specific fungal 6-O-demethylase would be a significant breakthrough, paving the way for the direct fermentative production of 6-O-Demethyl Griseofulvin.
Current research efforts are focused on genome mining of Penicillium and other griseofulvin-producing fungi to identify putative demethylating enzymes, such as cytochrome P450 monooxygenases or other oxidoreductases, within or outside the griseofulvin BGC. researchgate.net Heterologous expression of candidate genes in a suitable host organism will be crucial for confirming their enzymatic function.
Engineering Fungal Strains for Optimized Production or Novel Analogs
Metabolic engineering of fungal strains presents a promising strategy for both optimizing the production of 6-O-Demethyl Griseofulvin and generating novel, structurally diverse analogs. The extensive knowledge of the genetics and metabolism of industrial fungi like Penicillium chrysogenum (now P. rubens) provides a robust platform for such engineering efforts. frontiersin.orgrug.nl
Strategies for enhancing the production of 6-O-Demethyl Griseofulvin could involve several approaches. If a specific fungal 6-O-demethylase is identified, its overexpression in a high-yielding griseofulvin production strain could drive the biosynthetic pathway towards the demethylated product. Conversely, if the demethylation is a result of promiscuous activity of other enzymes, pathway engineering could be employed to enhance this side reaction. General strategies for increasing the flux through the entire griseofulvin pathway, such as overexpression of pathway-specific transcription factors or precursor-supplying pathways, would also lead to increased availability of the substrate for demethylation. nih.gov
Furthermore, genetic engineering can be utilized to create novel analogs of 6-O-Demethyl Griseofulvin. The modular nature of polyketide synthases allows for domain swapping or mutagenesis to alter the polyketide backbone, leading to novel griseophenone (B13407120) precursors. frontiersin.org Additionally, the tailoring enzymes of the pathway can be targeted. For instance, inactivation or modification of the halogenase could lead to dechloro-6-O-demethylgriseofulvin. The introduction of heterologous tailoring enzymes from other biosynthetic pathways could add different functionalities to the 6-O-demethylated core structure, expanding its chemical diversity.
Rational Design and Synthesis of 6-O-Demethyl Griseofulvin Derivatives with Tailored Biological Profiles
The free hydroxyl group at the 6-position of 6-O-Demethyl Griseofulvin offers a valuable handle for synthetic modification, allowing for the rational design and synthesis of derivatives with potentially improved or novel biological activities. nih.gov An improved synthetic route to obtain 6-O-Demethyl Griseofulvin has been reported, facilitating its use as a starting material for further chemical elaboration. mdpi.com
The synthesis of various griseofulvin analogs has demonstrated that modifications at different positions of the molecule can significantly impact its biological activity. nih.govresearchgate.net This knowledge can be applied to the targeted synthesis of 6-O-Demethyl Griseofulvin derivatives. For example, esterification or etherification of the 6-hydroxyl group can be explored to modulate the compound's lipophilicity and pharmacokinetic properties.
A notable example of a derivative is 6-O-Desmethyl-7-bromogriseofulvin, which has been isolated from a marine endophytic fungus, showcasing that nature also produces variations of this scaffold. nih.gov The synthesis of a broader range of halogenated and other substituted derivatives of 6-O-Demethyl Griseofulvin is a promising area for the discovery of compounds with enhanced antifungal potency or even novel therapeutic applications beyond mycoses. The structure-activity relationship (SAR) of these new derivatives will be crucial in guiding the design of future compounds with tailored biological profiles. researchgate.net
Advanced In Silico Modeling for Target Identification and Ligand Optimization
Computational approaches are becoming increasingly integral to drug discovery and development, and they hold significant promise for advancing research on 6-O-Demethyl Griseofulvin. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the interactions of this compound with biological targets, aiding in the identification of new therapeutic applications and the optimization of its structure. nih.govnih.gov
While much of the in silico work has focused on griseofulvin, the structural differences in 6-O-Demethyl Griseofulvin, particularly the presence of a hydroxyl group in place of a methoxy (B1213986) group, can lead to altered binding affinities and interactions with target proteins. One study has already explored the molecular docking of 6-O-Demethyl Griseofulvin, revealing favorable interactions with cytokeratin intermediate filament proteins. mdpi.com
Future in silico studies could involve virtual screening of 6-O-Demethyl Griseofulvin and its virtual derivatives against a wide range of protein targets to identify potential new therapeutic areas. For targets of interest, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex and to elucidate the key molecular interactions driving binding. mdpi.com This information is invaluable for the rational design of more potent and selective derivatives, as described in the previous section. The integration of in silico modeling with synthetic chemistry and biological testing creates a powerful workflow for the efficient discovery and optimization of novel therapeutic agents based on the 6-O-Demethyl Griseofulvin scaffold.
Q & A
Q. What are the primary metabolic pathways of griseofulvin leading to the formation of 6-O-Demethyl Griseofulvin (6-DMG)?
Griseofulvin undergoes hepatic metabolism primarily via demethylation at the 6-O position, producing 6-DMG as its major metabolite. This biotransformation is mediated by cytochrome P450 enzymes, with subsequent excretion of 6-DMG in urine . Methodologically, urinary excretion studies in rats and humans have been critical in mapping this pathway, leveraging techniques like high-performance liquid chromatography (HPLC) to quantify metabolite levels .
Q. How does the solubility of griseofulvin influence the bioavailability of 6-DMG?
Griseofulvin’s poor aqueous solubility limits its dissolution and absorption, directly impacting 6-DMG formation. Formulation strategies such as ultramicrosizing (reducing particle size) and solid dispersions with polymers like polyethylene glycol (PEG) enhance dissolution rates, thereby improving systemic exposure to griseofulvin and subsequent metabolite generation. For example, PEG 6000 dispersions increased griseofulvin absorption in dogs by 88%, correlating with higher urinary 6-DMG recovery .
Q. What experimental models are used to study 6-DMG pharmacokinetics?
Rat models are commonly employed to evaluate 6-DMG pharmacokinetics. In these studies, griseofulvin is administered orally, and plasma/urine samples are analyzed over time. Urinary 6-DMG excretion serves as a proxy for absorption efficiency, as seen in studies where prolonged absorption (over 30 hours) was observed with micronized formulations .
Advanced Research Questions
Q. What analytical challenges arise in quantifying 6-DMG, and how are they addressed?
6-DMG detection requires high sensitivity due to low metabolite concentrations in biological matrices. Techniques like liquid chromatography-mass spectrometry (LC-MS) and Fourier-transform infrared spectroscopy (FT-IR) are employed to distinguish 6-DMG from griseofulvin. For instance, FT-IR with attenuated total reflectance (ATR) can differentiate crystalline vs. amorphous forms of the parent drug, aiding in dissolution studies that indirectly affect metabolite levels .
Q. How do formulation strategies for griseofulvin impact 6-DMG stability in biological systems?
Griseofulvin’s instability in neutral/alkaline buffers (up to 70% degradation) can reduce 6-DMG yield. Cyclodextrin inclusion complexes mitigate this by shielding griseofulvin from hydrolysis, improving its stability across pH ranges. In acidic buffers, inclusion complexes reduced degradation from 56% to 20–35%, preserving substrate availability for metabolism .
Q. What role does hepatic enzyme activity play in interspecies variability of 6-DMG formation?
Species-specific cytochrome P450 isoforms influence demethylation efficiency. For example, dogs exhibit prolonged griseofulvin absorption due to slower dissolution, whereas rats show rapid metabolism. Comparative studies using liver microsomes or in vivo models are critical to extrapolate 6-DMG pharmacokinetics to humans .
Methodological Insights
Q. How is urinary 6-DMG excretion used to assess griseofulvin absorption in preclinical studies?
Urinary 6-DMG recovery is a non-invasive biomarker for griseofulvin bioavailability. After intravenous administration, 100% of 6-DMG is excreted, providing a baseline. Oral formulations are compared to this baseline; e.g., commercial tablets showed 33% absorption efficiency in dogs via this method .
Q. What in vitro techniques predict 6-DMG yield in formulation development?
Supersaturation assays and dissolution testing under biorelevant conditions (e.g., simulated gastric fluid) are used. For example, amorphous solid dispersions of griseofulvin in polymers like HPMCAS-LF showed 3.5-fold higher dissolution rates, directly correlating with enhanced 6-DMG formation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
